

Commercial suppliers of (3aS,4S,6aR)-Biotin-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (3aS,4S,6aR)-Biotin-PEG4-Alkyne

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An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3aS,4S,6aR)-Biotin-PEG4-Alkyne is a high-purity bioconjugation reagent designed for the selective labeling of azide-modified biomolecules. This molecule is a cornerstone of modern chemical biology and drug discovery, primarily utilized in "click chemistry" applications.[1][2][3] Its structure is tripartite, consisting of:

- A Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins, making it an ideal tag for affinity-based purification and detection, such as in pull-down assays.[4][5]
- A Terminal Alkyne Group: This functional group is the reactive handle for the Copper(I)Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a premier example of click
 chemistry. This reaction forms a stable, covalent triazole linkage with an azide-functionalized
 target molecule.[6][7]
- A Hydrophilic PEG4 Spacer: The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the reagent and the resulting conjugate.[6][7][8][9] It provides a flexible, long-



chain connection that minimizes steric hindrance, ensuring that the biotin tag remains accessible for binding to streptavidin.[8][10]

This combination of features makes Biotin-PEG4-Alkyne an invaluable tool for applications such as proteomic analysis, target identification, and the synthesis of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs).[2][5]

Physicochemical and Commercial Data

The following tables summarize the key technical specifications and commercial availability of (3aS,4S,6aR)-Biotin-PEG4-Alkyne.

Table 1: Technical Data Summary



Property	Value	Source(s)
IUPAC Name	5-((3aS,4S,6aR)-2- oxohexahydro-1H-thieno[3,4- d]imidazol-4-yl)-N-(3,6,9,12- tetraoxapentadec-14-yn-1- yl)pentanamide	[6][7]
Synonym(s)	Biotin-PEG4-Propargyl, Acetylene-PEG4-biotin conjugate	[1][6][7]
CAS Number	1217531-95-5 (Primary), 1458576-00-5, 1262681-31-1	[4][6][7][8][9][10][11]
Molecular Formula	C21H35N3O6S	[4][6][8][10][11]
Molecular Weight	~457.59 g/mol	[6][10][11]
Appearance	White to off-white or grey solid/powder	[2][8][9][10]
Purity	Typically ≥95% (HPLC)	[4][6][7][8][9][10]
Solubility	Good solubility in Water, DMSO, DMF, DCM, Methanol	[4][6][8][9][10]
Storage Conditions	Long-term at -20°C, desiccated. Shipped at ambient temperature.	[2][4][6][8][10][12]

Table 2: Commercial Supplier Overview



Supplier	Reported Purity	Available Quantities
BroadPharm	>95%	100 mg, 250 mg, 500 mg, 1 g
MedKoo Biosciences	>95%	100 mg, 250 mg
Biopharma PEG	Not specified	Lab and commercial scale
Vector Labs	>95% (HPLC)	5 mg, 25 mg, 100 mg, 1 g
Sigma-Aldrich	Not specified	5 mg
MedChemExpress	Not specified	Powder
Lumiprobe	95+% (HPLC-MS)	Not specified
ChemScene	≥97%	Not specified
AxisPharm	≥95%	100 mg, 250 mg, 500 mg, 1 g
Blue Tiger Scientific	Not specified	25 mg
Invitrogen	Not specified	1 mg

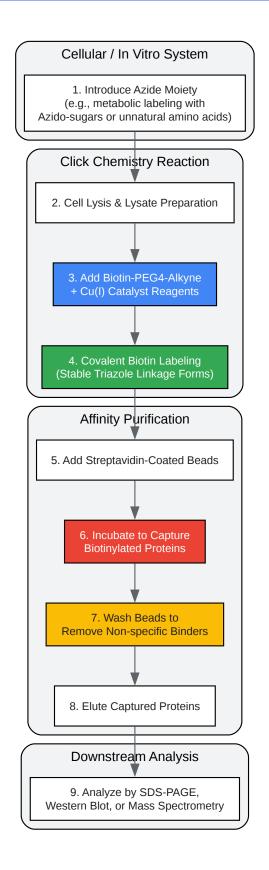
Experimental Workflows and Methodologies

The primary utility of Biotin-PEG4-Alkyne is a two-stage process: first, the covalent labeling of a target molecule via click chemistry, followed by the affinity-based capture or detection of the now-biotinylated target.

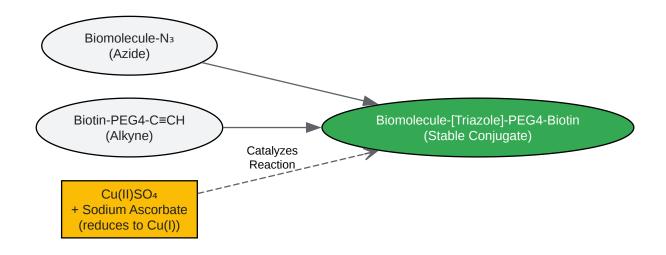
General Experimental Workflow

The logical flow for a typical target identification experiment involves metabolically or chemically incorporating an azide into a biomolecule, labeling it with Biotin-PEG4-Alkyne, capturing the complex, and analyzing the results.









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To cite this document: BenchChem. [Commercial suppliers of (3aS,4S,6aR)-Biotin-PEG4-Alkyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3095333#commercial-suppliers-of-3as-4s-6ar-biotin-peg4-alkyne]

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